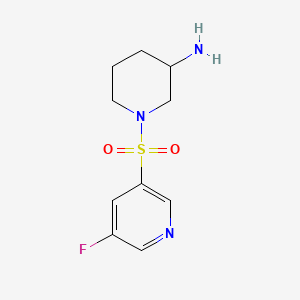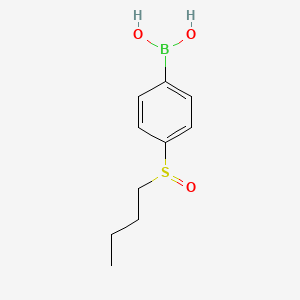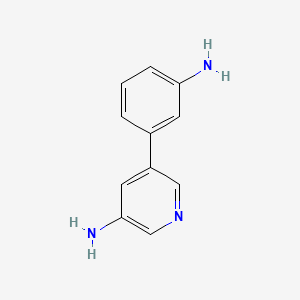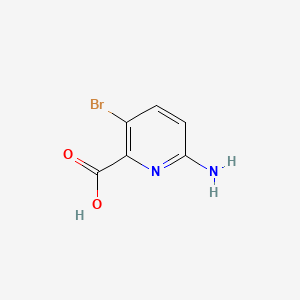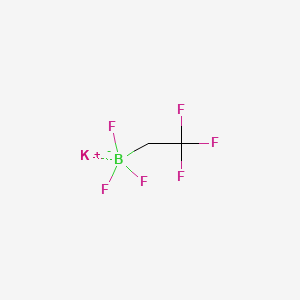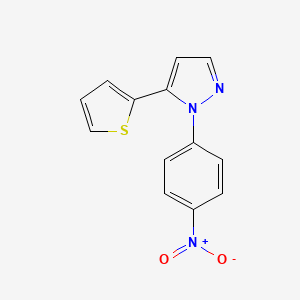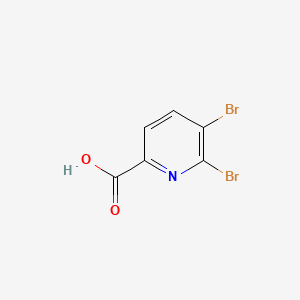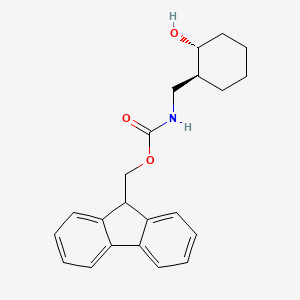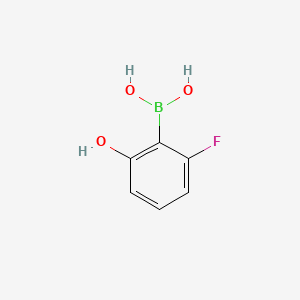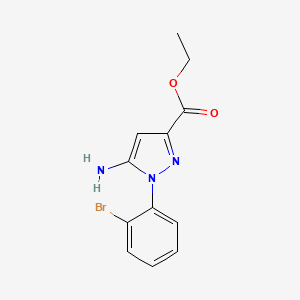![molecular formula C9H8ClN3O2 B581068 ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate CAS No. 1638760-02-7](/img/structure/B581068.png)
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Mechanism of Action
Target of Action
The primary target of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antibacterial drugs .
Mode of Action
This compound binds to DNA gyrase, preventing it from breaking down bacterial DNA . This inhibits the replication process, leading to bacterial cell death .
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial proliferation .
Result of Action
The binding of this compound to DNA gyrase leads to the inhibition of bacterial DNA replication . This results in the death of bacterial cells, providing an effective means of combating bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas at 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used as a drug .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has been found to interact with certain enzymes and proteins. For instance, similar compounds in the pyrrolopyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Specific interactions of this compound with enzymes and proteins have not been reported in the literature.
Cellular Effects
Related pyrrolopyrimidine compounds have been shown to have significant antiproliferative effects on breast cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit CDKs, thereby disrupting cell cycle progression . This can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
Related compounds have been shown to interact with enzymes involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cyclization: It can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .
Scientific Research Applications
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is studied for its potential antibacterial and antitumor activities.
Material Science: It is explored for its potential use in organic electronics and as a precursor for functional materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: A closely related compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrrolopyrimidine core and exhibit similar biological activities.
Uniqueness
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other pyrrolopyrimidine derivatives and can be exploited for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(13-6)8(10)12-4-11-5/h3-4,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIURKULUNOLCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)
![4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580987.png)
